

synthesis of 2-Chloro-3,5-diiodopyridin-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-3,5-diiodopyridin-4-amine
Cat. No.:	B1389533

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **2-Chloro-3,5-diiodopyridin-4-amine**

Abstract

This technical guide provides a comprehensive overview of the synthesis of **2-Chloro-3,5-diiodopyridin-4-amine**, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document outlines a robust synthetic strategy starting from the commercially available precursor, 4-Amino-2-chloropyridine. We delve into the mechanistic underpinnings of the regioselective di-iodination, provide a detailed, step-by-step experimental protocol, and discuss critical aspects of process optimization and safety. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure reproducibility and high-purity yields.

Introduction: The Strategic Value of Polysubstituted Pyridines

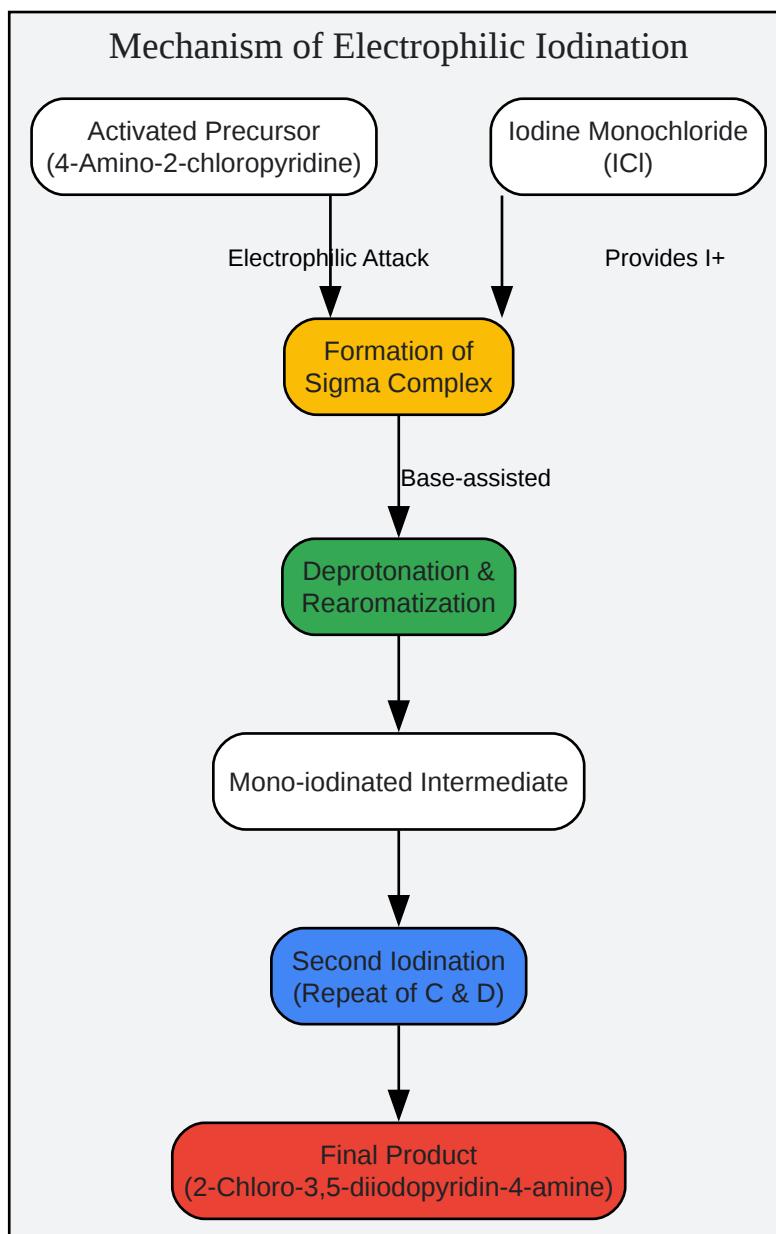
The pyridine scaffold is a cornerstone in modern drug discovery and development, with its derivatives forming the core of numerous therapeutic agents.^[1] The strategic introduction of multiple substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. **2-Chloro-3,5-diiodopyridin-4-amine** (CAS No. 1171919-00-8) is a prime example of such a highly valuable, functionalized building block.^[2]

Its structure, featuring an amine, a chlorine atom, and two iodine atoms, presents multiple reactive handles for further chemical modification.^{[3][4]} The chloro- and iodo-substituents are excellent leaving groups for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the amino group can be readily derivatized.^[1] This versatility makes it a critical intermediate in the synthesis of complex molecular architectures, particularly for kinase inhibitors in oncology and compounds targeting neurological pathways.^{[3][4]} This guide provides an authoritative framework for its efficient and reliable synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule points to 4-Amino-2-chloropyridine as the most practical and economically viable starting material.^[2] The core transformation is a double electrophilic aromatic substitution, specifically an iodination, at the C3 and C5 positions of the pyridine ring.

Core Synthetic Challenge: The primary challenge lies in achieving selective and complete di-iodination. The pyridine ring is inherently electron-deficient, but the potent activating effect of the C4-amino group strongly directs electrophiles to the ortho positions (C3 and C5). The C2-chloro group provides a degree of steric hindrance and electronic withdrawal, further influencing the regiochemical outcome. Our strategy leverages this inherent reactivity by employing a powerful electrophilic iodinating agent under conditions designed to drive the reaction to completion.


Mechanistic Insights: The Chemistry of Iodination

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

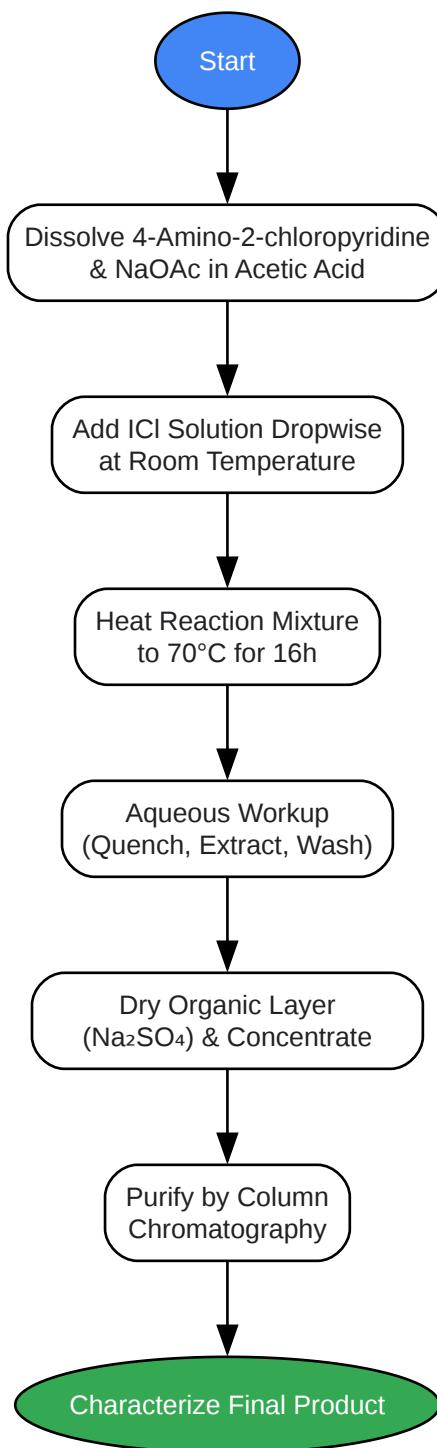
- Activation: The C4-amino group, a strong electron-donating group, significantly increases the electron density of the pyridine ring, particularly at the ortho (C3, C5) positions, making them susceptible to electrophilic attack.
- Generation of the Electrophile: Iodine monochloride (ICl) serves as the source of the electrophilic iodine species (I⁺). Its polarity ($\delta+I-\text{Cl}\delta-$) makes the iodine atom highly electrophilic.

- Electrophilic Attack: The π -electrons of the activated pyridine ring attack the electrophilic iodine of ICl, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
- Rearomatization: A base, typically the solvent (acetic acid) or an added acetate salt, abstracts a proton from the carbon bearing the new iodine substituent, restoring the aromaticity of the pyridine ring and yielding the iodinated product.[\[5\]](#)

The reaction proceeds sequentially, with the first iodination at either the C3 or C5 position, followed by a second iodination at the remaining activated ortho position to yield the final di-iodinated product.

[Click to download full resolution via product page](#)

Caption: Mechanism of the sequential electrophilic iodination.


Detailed Experimental Protocol

This protocol is adapted from established procedures for the mono-iodination of 4-Amino-2-chloropyridine, with modifications to the stoichiometry to favor the desired di-iodinated product. [6][7]

Materials and Reagents

Reagent	CAS No.	M.W. (g/mol)	Quantity	Equivalents	Supplier Notes
4-Amino-2-chloropyridine	14432-12-3	128.56	10.0 g	1.0	>98% Purity
Iodine Monochloride	7790-99-0	162.36	28.0 g	2.2	1.0 M solution in DCM or neat
Sodium Acetate (NaOAc)	127-09-3	82.03	19.1 g	3.0	Anhydrous
Glacial Acetic Acid (AcOH)	64-19-7	60.05	150 mL	-	Reagent Grade
Ethyl Acetate (EtOAc)	141-78-6	88.11	500 mL	-	ACS Grade
Saturated NaHCO ₃ solution	-	-	300 mL	-	Aqueous
10% Na ₂ S ₂ O ₃ solution	-	-	150 mL	-	Aqueous
Brine	-	-	150 mL	-	Saturated NaCl(aq)
Anhydrous Na ₂ SO ₄	7757-82-6	142.04	As needed	-	Granular
Silica Gel	-	-	As needed	-	230-400 mesh

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Overall experimental workflow for the synthesis.

Step-by-Step Procedure

- Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-Amino-2-chloropyridine (10.0 g, 77.8 mmol) and anhydrous sodium acetate (19.1 g, 233.4 mmol).
- Solvent Addition: Add glacial acetic acid (150 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.
- Reagent Addition: Slowly add iodine monochloride (28.0 g, 172.2 mmol, 2.2 equiv.) dropwise to the stirred solution over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
- Reaction: After the addition is complete, heat the reaction mixture to 70°C and maintain stirring at this temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and mono-iodinated intermediates.
- Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 300 mL of cold water. Slowly add saturated sodium bicarbonate (NaHCO_3) solution in portions until gas evolution ceases and the pH of the aqueous layer is ~8. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
- Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (2 x 75 mL) to remove any residual iodine, followed by brine (1 x 150 mL).^[7]
- Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark solid.
- Purification: Purify the crude residue by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 70:30) is typically effective for separating the product from less polar impurities and baseline material.^[6]
- Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford **2-Chloro-3,5-diiodopyridin-4-amine** as a solid. Determine the yield and confirm the structure using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Data Summary and Characterization

Physicochemical Properties

Property	Value	Source
CAS Number	1171919-00-8	[2]
Molecular Formula	<chem>C5H3ClI2N2</chem>	-
Molecular Weight	379.35 g/mol	-
Appearance	Expected to be an off-white to brown solid	[6]
Melting Point	Not reported, but expected to be higher than mono-iodo analogs	-

Reaction Parameters

Parameter	Value	Rationale
Temperature	70°C	Provides sufficient thermal energy to overcome the activation barrier for the second iodination without significant byproduct formation. [6][7]
Time	16 hours	Ensures the reaction proceeds to completion for di-substitution.[7]
ICl Equivalents	2.2	A slight excess of the iodinating agent is used to drive the equilibrium towards the di-iodinated product.
NaOAc Equivalents	3.0	Acts as a base to facilitate the rearomatization step and as a buffer for the reaction medium. [5][7]
Expected Yield	40-60%	Yields for di-halogenations can be moderate due to the increased steric hindrance and electronic deactivation after the first substitution.[6]

Process Safety and Handling

- Iodine Monochloride (ICl): Is highly corrosive and a strong oxidizing agent. It reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[8]
- Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns. Ensure adequate ventilation.

- Quenching: The neutralization step with sodium bicarbonate is highly exothermic and releases CO₂ gas. Perform this step slowly and with caution in a large vessel to prevent pressure buildup and splashing.

Store **2-Chloro-3,5-diiodopyridin-4-amine** in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[3]

Conclusion

The synthesis of **2-Chloro-3,5-diiodopyridin-4-amine** is a straightforward yet powerful example of electrophilic aromatic substitution on an activated pyridine ring. By carefully controlling the stoichiometry of the iodinating agent and the reaction conditions, the target compound can be reliably prepared from 4-Amino-2-chloropyridine. The resulting polysubstituted pyridine is a highly versatile intermediate, poised for use in the construction of complex molecules for the pharmaceutical and materials science industries. This guide provides the necessary technical details and mechanistic understanding to empower researchers to successfully incorporate this valuable building block into their synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-2-chloropyridine | 14432-12-3 | Benchchem [benchchem.com]
- 2. 2-chloro-3,5-diiodopyridin-4-amine | CAS#:1171919-00-8 | Chemsra [chemsra.com]
- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Amino-3-iodopyridine | 88511-27-7 | Benchchem [benchchem.com]
- 6. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- To cite this document: BenchChem. [synthesis of 2-Chloro-3,5-diiodopyridin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1389533#synthesis-of-2-chloro-3-5-diiodopyridin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com